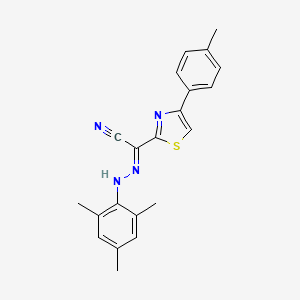

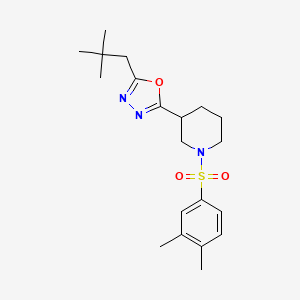

![molecular formula C21H20N2OS2 B2718036 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 919864-88-3](/img/structure/B2718036.png)

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, also known as DNTA, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic benefits. DNTA belongs to the family of thiazole compounds, which have been shown to possess a wide range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have demonstrated that these compounds exhibit significant antibacterial and antifungal activities against a wide range of pathogens. For instance, Saravanan et al. (2010) synthesized novel thiazoles that showed potent anti-bacterial and anti-fungal activities, highlighting their potential as effective antimicrobial agents (Saravanan et al., 2010). This suggests that compounds with a thiazole backbone, such as "N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide," could be explored for their antimicrobial potential.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer activities. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity. Their research found that certain derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting the potential therapeutic application of these compounds in cancer treatment (Evren et al., 2019). The structure-activity relationship (SAR) studies of these compounds could provide insights into designing more effective anticancer agents.

Pharmacological Evaluation

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as glutaminase inhibitors, offering a pathway to understand the role of such compounds in metabolic pathways crucial for cancer cell proliferation. Shukla et al. (2012) found that some analogs retained the potency of BPTES and presented an opportunity to improve its aqueous solubility, underscoring their potential in cancer therapy (Shukla et al., 2012).

Structural and Molecular Analysis

Research into the structural properties and molecular interactions of thiazole derivatives has provided valuable insights into their potential applications. For example, studies on the competition between hydrogen, stacking, and halogen bonding in specific thiazole derivatives have elucidated their structural stability and interaction energies, which could inform their pharmacological properties and bioavailability (Gouda et al., 2022).

Mecanismo De Acción

Target of action

Thiazole derivatives are found in many potent biologically active compounds . They have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .

Mode of action

The mode of action of thiazole derivatives can vary greatly depending on their structure and the biological target they interact with. For example, some thiazole derivatives have been found to have antimicrobial activity, which could involve disrupting the function of essential bacterial enzymes .

Biochemical pathways

Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities. For instance, thiazole derivatives with anti-inflammatory activity might affect pathways involved in the production of inflammatory mediators .

Pharmacokinetics

The ADME properties of thiazole derivatives can also vary greatly depending on their structure. Some thiazole derivatives might be well absorbed and extensively metabolized, while others might have poor bioavailability .

Result of action

The molecular and cellular effects of thiazole derivatives can include the inhibition of enzyme activity, disruption of cell membrane integrity, and induction of cell death, among others .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of thiazole derivatives .

Propiedades

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-ethylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS2/c1-2-25-16-10-7-14(8-11-16)13-19(24)22-21-23-20-17-6-4-3-5-15(17)9-12-18(20)26-21/h3-8,10-11H,2,9,12-13H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHBQVBZBAPVAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2717953.png)

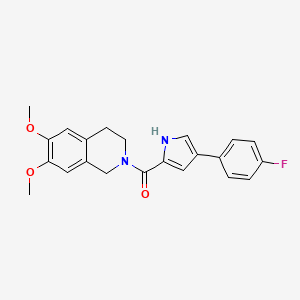

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2717954.png)

![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2717956.png)

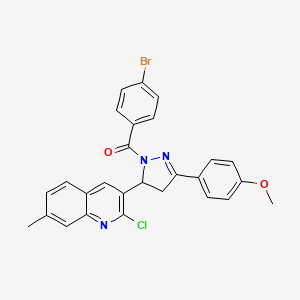

![(5E)-1-(3-hydroxypropyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2717963.png)

![3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2717968.png)

![Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2717971.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2717974.png)